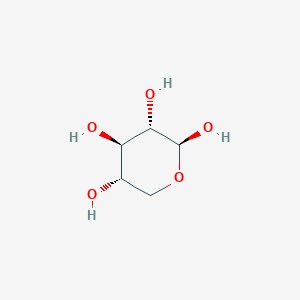

beta-l-Xylopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-QTBDOELSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332203 | |

| Record name | beta-l-xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-30-7 | |

| Record name | beta-L-Xylopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-l-xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-L-XYLOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A68UJ03EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Glycochemistry of β L Xylopyranose

Stereoselective and Regioselective Glycosylation Strategies for β-L-Xylopyranosides

The formation of the β-glycosidic linkage in L-xylopyranosides requires precise control over reaction conditions, glycosyl donors, and protecting group strategies to overcome inherent stereochemical preferences and achieve high yields and purity.

Development and Application of Novel Glycosyl Donors for β-L-Xylopyranosidation

The choice of glycosyl donor is paramount in achieving stereoselective glycosylation. For β-L-xylopyranosides, various donor types have been explored, leveraging their reactivity profiles to favor the desired anomer.

Peracylated Derivatives: Peracetylated or other peracylated L-xylo-furanose derivatives have been successfully employed in glycosylation reactions, particularly in the synthesis of nucleoside analogues. For instance, glycosylation of pyrimidine (B1678525) and purine (B94841) aglycons with suitably peracyl-L-xylo-furanose has yielded β-L-xylo-furanosyl nucleosides researchgate.net. Similarly, peracetylated L-xylal, derived from L-xylose, has been used in reactions with dodecanol (B89629) to produce dodecyl 2-deoxy-α- and β-L-threo-pentopyranosides, albeit with challenges in stereoselectivity and the formation of unsaturated byproducts ulisboa.pt.

Thioglycosides: Thioglycosides are versatile glycosyl donors that can be activated under various conditions. While specific examples for β-L-Xylopyranose are less detailed in the provided literature, thioglycosides are generally recognized as effective donors in carbohydrate synthesis, offering tunable reactivity and stability researchgate.net. Their activation typically involves thiophilic promoters.

Glycosyl Halides: Glycosyl chlorides have also emerged as useful donors, particularly in metal-catalyzed C-H glycosylation reactions. These methods allow for the stereoselective formation of C-glycosidic bonds, with L-xylose being utilized as a model compound in such studies researchgate.netresearchgate.net.

Catalytic Approaches in β-L-Xylopyranoside Synthesis (e.g., Lewis Acid Catalysis)

Catalysis plays a crucial role in enhancing the efficiency and selectivity of glycosylation reactions.

Lewis Acid Catalysis: Lewis acids are widely employed to activate glycosyl donors, facilitating nucleophilic attack by acceptors. While specific examples detailing Lewis acid-catalyzed synthesis of β-L-xylopyranosides are not extensively detailed in the provided snippets, Lewis acid-catalyzed processes are a general strategy for C-glycoside synthesis, where L-xylose has been used as a model researchgate.net.

Transition Metal Catalysis: Transition metals like palladium, nickel, and ruthenium have been instrumental in developing C-H activation strategies for stereoselective C-glycosylation. These methods enable the direct formation of C-C bonds between carbohydrates and aryl or other organic moieties, with L-xylose being employed in studies utilizing such catalysts researchgate.net. Gold catalysis has also shown promise in the stereoselective formation of 1,2-cis-furanosides, a methodology that could be extended to L-xylose derivatives researchgate.net. Iron catalysis is also an emerging area for activating glycosyl donors researchgate.netresearchgate.net.

Strategic Use of Protecting Group Chemistry in Targeted β-L-Xylopyranose Synthesis

The judicious selection and manipulation of protecting groups are indispensable for controlling regioselectivity and stereoselectivity in the synthesis of complex carbohydrates like β-L-xylopyranosides.

Benzyl and Related Ethers: Benzyl ethers, and more specifically p-methoxybenzyl (PMB) ethers, have been utilized in the synthesis of intermediates derived from L-xylose nih.gov. These groups offer stability under various reaction conditions and can be removed selectively.

Acyl Groups: Acetyl groups are commonly used for peracetylation of hydroxyl groups, as seen in the preparation of peracetylated L-xylal ulisboa.pt. These groups can influence the stereochemical outcome of glycosylation and are readily removed.

Deprotection Strategies: The choice of deprotection conditions is critical. For example, avoiding acidic or basic conditions during protecting group removal is essential to prevent elimination reactions, with neutral conditions being preferred to obtain the desired product exclusively nih.gov.

Oligosaccharide and Glycoconjugate Synthesis Incorporating β-L-Xylopyranose Units

The construction of oligosaccharides and glycoconjugates containing β-L-xylopyranose units involves the sequential or convergent assembly of monosaccharide building blocks, demanding high levels of control over glycosidic bond formation.

Chemical Synthesis of Linear Xylo-Oligosaccharides

The chemical synthesis of linear xylo-oligosaccharides typically involves iterative glycosylation steps, where a protected glycosyl donor is coupled with a protected glycosyl acceptor.

While specific detailed examples of chemically synthesized linear oligosaccharides composed solely of β-L-xylopyranose units were not extensively detailed in the provided search results, the general principles of oligosaccharide synthesis are well-established dtu.dk. These involve:

Glycosylation Reactions: Formation of glycosidic linkages through the nucleophilic displacement of a leaving group from a glycosyl donor by a hydroxyl group of a glycosyl acceptor dtu.dk.

Stepwise Assembly: Protected monosaccharide units are coupled sequentially to build linear chains of desired length and linkage.

Donor/Acceptor Design: The selection of appropriate protecting groups on both donor and acceptor molecules is crucial for directing regioselectivity and stereoselectivity, often favoring the β-linkage through non-participating protecting groups at the C-2 position.

Xylo-oligosaccharides (XOS) are commonly derived from lignocellulosic biomass, and while enzymatic or chemoenzymatic methods are prevalent for their production, chemical synthesis offers precise control over structure, particularly for research purposes researchgate.net. The methodologies developed for synthesizing oligosaccharides from other sugars are generally adaptable to L-xylose, provided suitable protected donors and acceptors are prepared.

Construction of Branched Oligosaccharides Containing β-L-Xylopyranose

The synthesis of branched oligosaccharides introduces additional complexity, requiring the selective activation of specific hydroxyl groups on acceptor molecules to serve as branching points.

General strategies for constructing branched oligosaccharides, which are applicable to the incorporation of β-L-xylopyranose units, include:

Selective Protection: Employing orthogonal protecting group strategies to unmask specific hydroxyl groups on a growing oligosaccharide chain, which then act as acceptors for further glycosylation.

Convergent Synthesis: Synthesizing smaller oligosaccharide fragments and then coupling them together to build larger, more complex branched structures.

While the provided literature does not detail specific examples of branched oligosaccharides synthesized from β-L-xylopyranose, the methodologies for constructing branched structures from other sugars, such as those involving the logic of glycal assembly researchgate.net, are conceptually transferable. The challenge lies in the efficient synthesis of appropriately protected L-xylose building blocks that can be selectively functionalized for branching.

Computational and Theoretical Investigations of Xylopyranose Structure and Reactivity

Conformational Analysis and Energetic Landscapes of Xylopyranose Systems

The conformational behavior of -l-Xylopyranose is crucial for understanding its intrinsic properties and reactivity. Computational methods are extensively used to map its potential energy surface and identify stable molecular arrangements.

Exploration of Ring Conformations and Pseudorotation Pathways

Pyranose sugars, including -l-Xylopyranose, are six-membered rings that can adopt various conformations. The most stable conformation for D-sugars is typically the 4C1 chair, while for L-sugars, it is the 1C4 chair, due to minimized strain and substituent repulsions whiterose.ac.uk. Theoretical studies explore the dynamic interconversion between these conformations via pseudorotation pathways, involving transitions through intermediate forms like boat and skew-boat conformations. While specific detailed computational studies on the pseudorotation pathways of -l-Xylopyranose are not extensively detailed in the provided snippets, the general principles of pyranose conformational analysis apply, indicating that chair conformations are energetically favored whiterose.ac.uk.

Identification and Characterization of Stable Conformers and Transition States

Computational quantum chemistry techniques, such as density functional theory (DFT) and higher-level methods like DLPNO-CCSD(T)-F12, are employed to identify and characterize stable conformers of -l-Xylopyranose researchgate.netarxiv.orgnih.govacs.org. These methods allow for the precise determination of molecular geometries and the calculation of relative energies, providing insights into the energetic landscape of the molecule. Identifying stable conformers is a prerequisite for understanding reaction mechanisms, as these stable structures serve as the starting points for various transformations. Transition states, which represent the highest energy points along a reaction pathway, are also computationally characterized to elucidate reaction barriers and mechanisms researchgate.netarxiv.orgnih.gov.

Influence of Explicit and Implicit Solvent Models on Xylopyranose Conformation

The influence of the surrounding environment, particularly solvents, can significantly alter the conformational preferences of molecules like -l-Xylopyranose. Computational studies often employ implicit solvent models (e.g., PCM, COSMO) or explicit solvent models to account for solvation effects on molecular conformation and energy. While specific detailed studies on the impact of different solvent models on -l-Xylopyranose conformation are not explicitly detailed in the provided snippets, the general practice in computational chemistry involves evaluating these effects to obtain more realistic representations of the molecule in solution researchgate.netarxiv.orgnih.govacs.org.

Quantum Chemical Modeling of Xylopyranose Reaction Mechanisms

Quantum chemical modeling provides a powerful tool for dissecting the complex reaction pathways involved in the thermal degradation of carbohydrates.

Pyrolytic Degradation Pathways of Xylopyranose (as a model motif for hemicellulose)

-D-xylopyranose (often referred to as xylose in this context) is utilized as a model compound to represent the essential chemical structure of hemicellulose in studies of biomass pyrolysis researchgate.netarxiv.orgnih.govacs.orgchemrxiv.org. Hemicellulose is a key component of lignocellulosic biomass, and understanding its thermal decomposition is vital for optimizing biomass conversion processes. Computational quantum chemistry techniques, including DFT and more advanced methods, are used to map the potential energy surfaces of these degradation pathways researchgate.netarxiv.orgnih.govacs.orgchemrxiv.org. These studies aim to elucidate the initial steps of thermal decomposition, identifying key intermediates and reaction products. For instance, studies suggest that acyclic d-xylose (B76711) plays a significant role as an intermediate in the formation of major pyrolytic products during xylose pyrolysis nih.govacs.org.

Elucidation of Elementary Reaction Steps (e.g., ring-opening, ring-contraction, dehydration)

Quantum chemical calculations are instrumental in elucidating the elementary reaction steps involved in the pyrolytic degradation of -l-Xylopyranose. These steps can include ring-opening, ring-contraction, and dehydration reactions researchgate.netarxiv.orgnih.gov. By employing methods such as DFT with functionals like M06-2X and basis sets like 6-311++G(d,p), researchers compute potential energy surfaces, transition states, and activation barriers for these elementary reactions arxiv.orgnih.govacs.org. For example, studies have shown that nearly 99% of -d-xylopyranose undergoes decomposition into its open-chain form, with minimal participation in water-loss reactions under specific conditions acs.org. The calculation of rate coefficients using transition state theory and the subsequent development of detailed elementary reaction kinetic models for -d-xylopyranose contribute to a deeper understanding of its reaction kinetics during pyrolysis arxiv.orgnih.govchemrxiv.org.

Identification of Key Intermediate Species in Thermal Decomposition (e.g., acyclic xylose)

Studies on the thermal decomposition of β-d-xylopyranose have identified several key intermediate species that play significant roles in the formation of pyrolytic products. A prominent intermediate is acyclic xylose , which is formed through the ring-opening reaction of β-d-xylopyranose. This ring-opening pathway, often initiated by the cleavage of the C1–O bond, is considered a primary reactive channel nih.govacs.orgresearchgate.netresearchgate.net. Further investigations have also highlighted xylulose as an intermediate in pathways leading to furfural (B47365) formation, involving hydrogen migrations and dehydrations nih.gov. The fragmentation of β-d-xylopyranose can lead to a variety of low molecular weight compounds, including glycolaldehyde, 2-furaldehyde, acetaldehyde, and acetone, with other competitive products such as formaldehyde, formic acid, acetic acid, CO₂, CH₄, acetol, and pyranone also being identified nih.govresearchgate.net.

Reaction Kinetics and Thermodynamics of Xylopyranose Transformations

The quantitative understanding of β-d-xylopyranose transformations relies on the accurate calculation of kinetic and thermodynamic parameters. These parameters are crucial for developing predictive kinetic models.

Researchers have computed key thermodynamic quantities for the initial decomposition steps of β-d-xylopyranose. These include barrier heights for various reaction pathways such as ring-opening, ring-contraction, and water elimination (dehydration). For instance, the ring-opening reaction, a dominant initial pathway, has been reported to have an activation enthalpy ranging from 43.8 to 47.5 kcal mol⁻¹ rsc.orgchemrxiv.org. In contrast, ring-contraction and elimination processes exhibit higher activation enthalpies, typically ranging from 61.0 to 81.1 kcal mol⁻¹ rsc.orgchemrxiv.org. The free energy of reaction for the formation of xylose from xylopyranose at 673.15 K has been calculated to be approximately 12.1 kJ mol⁻¹ (2.9 kcal mol⁻¹), indicating an endergonic process nih.gov. Furthermore, the standard enthalpy of formation for β-d-xylopyranose has been theoretically determined to be approximately -218.2 kcal mol⁻¹ rsc.orgchemrxiv.org.

Table 1: Selected Thermodynamic Parameters for β-d-Xylopyranose Thermal Decomposition Pathways

| Parameter | Value (kJ/mol) | Value (kcal/mol) | Temperature (K) | Computational Method/Level of Theory | Reference(s) |

| Ring-opening Activation Enthalpy | 177-187 | 43.8-47.5 | N/A | M06-2X/6-311++G(d,p), G4, CBS-QB3 | rsc.orgchemrxiv.org |

| Ring-contraction/Elimination Activation Enthalpy | 255-339 | 61.0-81.1 | N/A | M06-2X/6-311++G(d,p), G4, CBS-QB3 | rsc.orgchemrxiv.org |

| Free Energy of Reaction (Xylopyranose → Xylose) | 12.1 | ~2.9 | 673.15 | DLPNO-CCSD(T)-F12//M06-2X/6-311++G(d,p) | nih.gov |

| Standard Enthalpy of Formation (β-D-xylopyranose) | ~-913 | -218.2 | 298.15 | Atomization method (using G4, CBS-QB3, M06-2X) | rsc.orgchemrxiv.org |

| Ring-opening Barrier Height | ~768 | 183.8 | 0 | M06-2X/6-311++G(d,p) | nih.gov |

| Ring-opening Barrier Height | ~799 | 191.2 | 673.15 | M06-2X/6-311++G(d,p) | nih.gov |

| New Ring-opening TS Activation Enthalpy | ~188 | 44.9 | N/A | MP-VTST (using MOPAC/Gaussian) | researchgate.netnih.gov |

| Established Ring-opening TS Activation Enthalpy | ~194 | 46.4 | N/A | MP-VTST (using MOPAC/Gaussian) | researchgate.netnih.gov |

Based on the thermochemical and kinetic data derived from quantum chemical calculations, detailed elementary reaction kinetic models for the initial stages of β-d-xylopyranose pyrolysis have been developed nih.govresearchgate.netarxiv.org. These models aim to capture the interplay between thermodynamics and kinetics, enabling a systematic exploration of reactive pathways, evaluation of competing reactions, and informed selection or rejection of specific reaction channels. Such models are essential for accurately simulating the complex chemical transformations occurring during biomass pyrolysis and for predicting the yields of various pyrolytic products nih.govacs.orgresearchgate.netarxiv.orgresearchgate.net.

Molecular Dynamics and Advanced Simulation Techniques Applied to Xylopyranose

Beyond static electronic structure calculations, advanced simulation techniques are employed to provide a more comprehensive understanding of β-d-xylopyranose's behavior and reactivity.

Simulating Xylopyranose Behavior in Complex Chemical and Biological Environments

While the majority of computational studies on β-d-xylopyranose focus on its gas-phase pyrolysis, insights into its behavior in different environments are also sought. Conformational analysis, often employing methods like metadynamics simulations coupled with semiempirical quantum chemical methods, is used to identify stable conformers and transition states nih.govacs.org. Although direct molecular dynamics simulations of β-d-xylopyranose in complex biological or liquid chemical environments are less prevalent in the reviewed literature, studies on solvation effects on conformational equilibria of related carbohydrate structures highlight the influence of solvent polarity and hydrogen bonding capabilities on molecular conformations cdnsciencepub.com. The general computational approach to biomass pyrolysis often involves modeling individual components and their interactions, with the goal of building kinetic models applicable to real biomass systems chemrxiv.orgnsf.gov.

Computational Prediction of Structural and Reactivity Profiles

Computational chemistry methods are instrumental in predicting the structural and reactivity profiles of β-d-xylopyranose. By mapping potential energy surfaces, researchers can identify low-energy pathways and transition states, thereby predicting preferred reaction channels. For example, the ring-opening reaction leading to acyclic xylose is consistently predicted as a kinetically favored initial step acs.orgresearchgate.netresearchgate.net. Furthermore, the influence of functional groups on the pyrolytic degradation of β-d-xylopyranose has been investigated, revealing how substituents can lower activation barriers and increase reaction rate constants rsc.orgchemrxiv.org. The development of quantitative structure-activity relationships, such as Evans-Polanyi-like models, based on electron-density descriptors, aims to rapidly predict activation enthalpies for various reaction classes in xylopyranoses, accelerating the development of kinetic models chemrxiv.orgacs.orgchemrxiv.org.

Compound List:

β-d-Xylopyranose

Hemicellulose

Acyclic xylose

Xylulose

Furfural

1,4-anhydro-d-xylopyranose

Glycolaldehyde

Acetaldehyde

Acetone

Formaldehyde

Formic acid

Acetic acid

Carbon dioxide (CO₂)

Methane (CH₄)

Acetol

Pyranone

Dihydrofuran-3(2H)-one

4-methoxy-5-carboxy-β-D-xylopyranose

2-O-acetyl-β-D-xylopyranose

Enzymatic Systems Involving Xylopyranose Metabolism and Transformation

Mechanisms of Xylan-Degrading Enzymes Acting on β-(1→4)-Xylopyranosyl Linkages

The degradation of xylan (B1165943) is a multi-step process requiring the coordinated action of various enzymes. Endo-β-1,4-xylanases and β-xylosidases are central to this breakdown, each playing distinct roles in cleaving the β-(1→4)-xylopyranosyl linkages.

Endo-β-1,4-Xylanases: Mode of Action and Substrate Specificity

Endo-β-1,4-xylanases (EC 3.2.1.8) are key enzymes responsible for the initial hydrolysis of xylan. They function by cleaving the internal β-1,4-glycosidic bonds within the xylan backbone, thereby generating smaller xylooligosaccharides (XOS) ontosight.aibiotechnologia-journal.orgresearchgate.net. This endo-cleavage mechanism is crucial for making the xylan polymer more accessible to other xylanolytic enzymes.

The substrate specificity of endo-β-1,4-xylanases varies significantly across different glycoside hydrolase (GH) families. While GH10 and GH11 families are widely recognized as the primary xylanase families, exhibiting high catalytic efficiency and substrate specificity biotechnologia-journal.orgnih.govresearchgate.net, other families such as GH5, GH7, GH8, GH30, and GH43 also contain members with xylanase activity biotechnologia-journal.orgresearchgate.netnih.govcazypedia.org. For instance, certain GH5 xylanases, like XynA from Erwinia chrysanthemi, show a requirement for methyl-glucuronic acid side chains for catalysis, whereas others, such as Xyn5B from Bacillus sp. BP-7, are active on neutral, non-substituted xylooligosaccharides nih.gov. The GH30_7 xylanase from Talaromyces leycettanus demonstrates broad activity across hardwood glucuronoxylan, cereal arabinoxylan, and algal mixed linkage β-1,3-β-1,4-xylan mdpi.com. This diversity in specificity allows for the efficient degradation of the heterogeneous xylan structures found in nature.

β-Xylosidases: Hydrolytic Activity and Transglycosylating Potential

β-Xylosidases (EC 3.2.1.37) act as exohydrolases, primarily responsible for removing terminal β-D-xylose residues from xylooligosaccharides and short xylo-oligosaccharides, releasing the monosaccharide xylose biotechnologia-journal.orgresearchgate.net. This action is essential for the complete depolymerization of xylan.

Beyond their hydrolytic function, many β-xylosidases, particularly those from fungal sources, exhibit significant transglycosylating potential nih.govresearchgate.net. This capability allows them to form new glycosidic bonds, synthesizing longer oligosaccharide chains or even alkyl xylosides when alcohols are present as acceptors nih.govresearchgate.netacs.org. This transglycosylation activity is valuable in biotechnological applications, such as the enzymatic synthesis of non-ionic surfactants derived from xylosides researchgate.netacs.org.

Glycoside Hydrolase Family Characterization (e.g., GH5, GH7, GH8, GH10, GH11, GH43, GH52)

The classification of xylan-degrading enzymes into Glycoside Hydrolase (GH) families provides insight into their structural similarities, catalytic mechanisms, and substrate specificities biotechnologia-journal.orgnih.govcazypedia.orgnih.gov.

GH10 and GH11: These families are predominantly associated with endo-β-1,4-xylanase activity and are characterized by high catalytic efficiency and substrate specificity for the xylan backbone biotechnologia-journal.orgnih.govresearchgate.net.

GH5: This is a large and diverse family with members exhibiting various activities, including endoglucanase, endomannanase, and xylanase cazypedia.org. Some GH5 xylanases can degrade highly substituted xylans that are recalcitrant to GH10 and GH11 enzymes cazypedia.org.

GH52: Enzymes in this family typically function as specific exo-β-xylosidases, capable of hydrolyzing xylooligosaccharides and artificial xylosides. They are generally understood to operate via a retaining mechanism mdpi.com.

GH3: This family also includes β-xylosidases, as demonstrated by the rice OsXyl1 enzyme acs.org.

The Carbohydrate-Active enZYmes (CAZy) database categorizes these enzymes, providing a framework for understanding their evolutionary relationships and functional roles cazy.org.

Stereochemical Mechanisms of Enzymatic Glycosidic Bond Cleavage (Retention vs. Inversion)

Glycoside hydrolases cleave glycosidic bonds through two primary catalytic mechanisms: retention or inversion of the anomeric carbon's stereochemistry researchgate.netnih.govmdpi.comcabidigitallibrary.orgresearchgate.net. This outcome is generally conserved within a specific GH family cabidigitallibrary.orgresearchgate.net.

Retention Mechanism: This mechanism involves a two-step process, often referred to as double displacement. It typically utilizes two catalytic carboxylate residues: one acting as a nucleophile to attack the anomeric carbon, forming a covalent glycosyl-enzyme intermediate, and the other acting as a general acid/base to protonate the departing leaving group. In the second step, a water molecule, activated by the general acid/base residue, attacks the anomeric center of the intermediate, releasing the product with the same stereochemistry as the substrate researchgate.netnih.govcabidigitallibrary.orgresearchgate.net. GH families such as GH1, GH3, GH5, GH10, GH11, and GH52 are known to proceed with retention cabidigitallibrary.org.

Inversion Mechanism: This mechanism involves a single displacement step, where a water molecule directly attacks the anomeric carbon, displacing the aglycone and resulting in an inversion of the stereochemistry at the anomeric center researchgate.netnih.govcabidigitallibrary.org. GH families like GH6, GH8, and GH43 are known to operate via inversion cabidigitallibrary.org.

The precise positioning of catalytic residues and the involvement of a nucleophilic catalyst are key determinants of whether an enzyme proceeds with retention or inversion cabidigitallibrary.orgresearchgate.net.

Role of Xylopyranose in Xylan Biosynthesis Pathways

The synthesis of the xylan backbone is a complex process involving multiple glycosyltransferases (GTs) that sequentially add xylopyranose units.

Identification and Characterization of Glycosyltransferases Involved in Xylan Backbone Formation (e.g., Xylosyltransferases, GT43, GT47)

The biosynthesis of the xylan backbone, which consists of β-1,4-linked D-xylose (B76711) units, relies on the concerted action of specific glycosyltransferases researchgate.net. In plants, key enzymes involved in this process have been identified within the Glycosyltransferase (GT) families GT43 and GT47 researchgate.netslu.seusp.brfrontiersin.orgnih.gov.

GT43 Family: Genes such as IRX9 and IRX14 (and their homologs) from the GT43 family have been identified as crucial for xylan backbone elongation researchgate.netslu.seusp.brfrontiersin.orgnih.gov. These enzymes appear to function cooperatively, forming functionally non-redundant groups that are essential for the synthesis of the β-1,4-linked xylose polymer nih.gov.

GT47 Family: The IRX10 gene and its homologs, belonging to the GT47 family, are also indispensable for the synthesis of the xylan backbone researchgate.netslu.seusp.brfrontiersin.orgnih.gov.

These GTs are thought to assemble into a xylan synthesis complex (XSC) within the Golgi apparatus, facilitating the process researchgate.net. Mutations in genes encoding these xylosyltransferases lead to a significant reduction in xylan content and xylosyltransferase activity, highlighting their critical role in xylan biosynthesis slu.seusp.br. The composition and organization of these xylan synthesis complexes can vary across different plant tissues and species, suggesting a degree of plasticity in the machinery responsible for xylan production frontiersin.org.

Enzymatic Processing of Xylose-Containing Glycans in Other Biological Contexts

While specific details regarding the enzymatic cleavage and modification of beta-l-Xylopyranose -containing xylosides within proteoglycan biosynthesis were not explicitly detailed in the reviewed search results, the compound is recognized as being available and studied in enzymatic contexts. Xylosides, in general, play roles in biological processes, and their derivatives are utilized as substrates in enzymatic assays to investigate sugar metabolism and glycosylation reactions americanchemicalsuppliers.comamericanchemicalsuppliers.com. The broader field of proteoglycan biosynthesis involves complex glycosylation events where xylose residues often serve as linkage units, though the specific involvement of the beta-l-isomer in this context requires further targeted investigation.

This compound is noted as a compound available for use in enzymatic assays, particularly in studies related to glycosylation reactions americanchemicalsuppliers.comamericanchemicalsuppliers.com. These assays often employ specific derivatives of xylopyranose to understand the activity of glycosyltransferases and glycosidases. The mention of this compound in conjunction with glycosylation reactions suggests its potential role as a substrate or a subject of study in enzymatic processes that attach sugar moieties to other molecules. For instance, various xylopyranoside derivatives are used as reliable tools for investigating sugar metabolism and glycosylation reactions in research settings americanchemicalsuppliers.com.

Structural Elucidation and Advanced Analytical Approaches for Xylopyranose Containing Molecules

Spectroscopic Techniques for Anomeric and Linkage Determination

Spectroscopic methods are indispensable for the detailed structural analysis of xylopyranose-containing compounds. These techniques provide critical information on the stereochemistry and connectivity of the sugar units.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including carbohydrates like β-L-xylopyranose. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the anomeric configuration, ring conformation, and connectivity of atoms within the molecule.

In ¹H NMR spectra of carbohydrates, anomeric protons typically resonate in a distinct region (δH ~4.4–6.0 ppm), separate from other ring protons (δH ~3.2–4.2 ppm). nih.gov The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), is particularly diagnostic for determining the anomeric configuration. For pyranose rings, a large coupling constant (typically 7-8 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer. Conversely, a small coupling constant (around 2-4 Hz) suggests a cis or equatorial-axial relationship, indicative of an α-anomer. mdpi.commagritek.com For instance, the anomeric proton of a β-xylopyranose unit has been identified with a coupling constant of 8.0 Hz. scielo.org.mx

¹³C NMR spectroscopy provides complementary information. The chemical shift of the anomeric carbon (C-1) is also sensitive to the anomeric configuration, with β-anomers generally appearing at a higher field (less shielded) compared to their α-counterparts. nih.gov The chemical shifts of other carbon atoms in the ring can also provide structural insights.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for assigning all proton and carbon signals in the spectrum. COSY experiments reveal scalar coupling networks between protons, allowing for the tracing of connectivity through the sugar ring. scielo.org.mxrsc.org HSQC correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton. mdpi.comscielo.org.mx More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range couplings (2-3 bonds), which are invaluable for determining the linkage positions between sugar residues in oligosaccharides and for connecting aglycones to the sugar moiety. scielo.org.mxnih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, offering insights into the three-dimensional structure and conformation of the molecule. rsc.org

The table below summarizes typical ¹H and ¹³C NMR chemical shifts for a β-L-xylopyranose residue within a larger molecule, as determined through various 1D and 2D NMR experiments.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| H-1 / C-1 | ~4.44 (d, J ≈ 8.0 Hz) scielo.org.mx | ~103.0 scielo.org.mx | COSY with H-2; HSQC to C-1; HMBC to aglycone or adjacent sugar |

| H-2 / C-2 | ~3.21 researchgate.net | ~74.0 | COSY with H-1, H-3; HSQC to C-2 |

| H-3 / C-3 | ~3.48 researchgate.net | ~77.0 | COSY with H-2, H-4; HSQC to C-3 |

| H-4 / C-4 | ~3.71 researchgate.net | ~70.0 | COSY with H-3, H-5ax, H-5eq; HSQC to C-4 |

| H-5ax / C-5 | ~4.03 researchgate.net | ~66.0 | COSY with H-4; HSQC to C-5 |

| H-5eq / C-5 | ~3.30 researchgate.net | ~66.0 | COSY with H-4; HSQC to C-5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of xylopyranose-containing molecules, providing precise molecular weight information and valuable structural details through fragmentation analysis. doi.orgmdpi.com Various ionization techniques and mass analyzers are employed to study these compounds.

For determining the molecular weight, soft ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.govoup.com ESI is particularly well-suited for analyzing polar and thermally labile molecules from solution, often coupled with liquid chromatography (LC-MS). MALDI, on the other hand, is highly effective for analyzing complex mixtures and larger oligosaccharides and glycoconjugates. oup.comoup.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, which is crucial for confirming its chemical formula. mdpi.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS or MSⁿ), provides information about the sequence and linkage of sugar residues. nih.gov In these experiments, a specific precursor ion is selected and fragmented through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then analyzed to piece together the structure. The fragmentation of glycosidic bonds is a key process, leading to characteristic losses of sugar units. oup.comnih.gov For example, the analysis of xyloglucan (B1166014) oligosaccharides by MALDI-TOF-MS with post-source decay (PSD) fragmentation has been shown to provide detailed sequential information. oup.com The fragmentation patterns can reveal the types of monosaccharides present and how they are linked. nih.gov

Atmospheric pressure matrix-assisted laser desorption/ionization with ion trap mass spectrometry (AP-MALDI-ITMS) has proven effective for analyzing acetylated xylooligosaccharides, allowing for multi-stage fragmentation (up to MS³) to elucidate the structures of isomeric compounds. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique, particularly for analyzing derivatized monosaccharides to determine their composition in a polysaccharide. researchgate.netceon.rs

The fragmentation patterns of silylated carbohydrate monomers, including xylopyranose, can be complex but provide diagnostic ions. For instance, in the electron ionization (EI) mass spectra of various pyranoses, characteristic peaks at m/z 60 and 73 have been observed. aip.org

The table below provides an example of MS data for a hypothetical xylopyranose-containing disaccharide.

| Ion | m/z (example) | Interpretation |

| [M+Na]⁺ | 315.08 | Molecular ion of a sodium-adducted xylobioside (C₁₀H₁₈O₉ + Na) |

| [M-Xylose+H]⁺ | 169.06 | Loss of a xylose residue from the non-reducing end |

| B-ion | 151.04 | Fragment containing the non-reducing xylose unit |

| Y-ion | 169.06 | Fragment containing the reducing xylose unit with the glycosidic oxygen |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR-MS)

The analysis of complex mixtures, such as those found in natural product extracts or biological samples, often requires the combination of multiple analytical techniques. Hyphenated techniques, which physically couple a separation method with one or more spectroscopic detectors, are powerful tools for this purpose. mdpi.com The integration of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), known as LC-NMR-MS, provides a comprehensive platform for the separation, identification, and structural elucidation of individual components within a mixture. nih.govwiley.com

In an LC-NMR-MS system, the effluent from an HPLC column is split, with a portion directed to the MS for molecular weight determination and fragmentation analysis, and the remainder sent to the NMR spectrometer for detailed structural characterization. mdpi.comwiley.com This parallel detection allows for the acquisition of complementary data from a single chromatographic run.

There are several modes of operation for LC-NMR:

On-flow mode: NMR spectra are acquired continuously as the eluent flows through the NMR probe. This mode is suitable for surveying the entire chromatogram but often provides lower sensitivity. mdpi.comwiley.com

Stopped-flow mode: The chromatographic flow is temporarily halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments, resulting in higher quality spectra. mdpi.comwiley.com

Loop collection/storage mode: Individual peaks are collected in storage loops after passing through a primary detector (like UV or MS). The contents of these loops can then be transferred to the NMR spectrometer for offline analysis, which allows for very long acquisition times without the time constraints of a live chromatographic run. mdpi.comwiley.com

LC-SPE-NMR: This is an offline approach where separated components are trapped on solid-phase extraction (SPE) cartridges. The trapped analytes can then be eluted with a deuterated solvent directly into the NMR for analysis, which significantly enhances concentration and sensitivity. mdpi.com

A recent alternative, termed "pseudo-LC-NMR," involves collecting micro-fractions from a semi-preparative HPLC separation, drying them, and then individually analyzing them by NMR. This method offers high-quality spectra without the need for solvent suppression. frontiersin.org

These hyphenated techniques have been successfully applied to the analysis of various natural products, including flavonoid glycosides containing xylopyranose units. nih.govwiley.com The combination of retention time from LC, molecular weight and fragmentation from MS, and detailed structural information from NMR enables the unambiguous identification of known compounds and the characterization of novel structures in complex matrices. frontiersin.org

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of xylopyranose-containing molecules from complex mixtures and for assessing their purity. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Advanced Liquid Chromatography Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, purification, and quantification of carbohydrates, including β-L-xylopyranose and its derivatives. mdpi.comfrontiersin.org Its high resolution and sensitivity make it an indispensable tool in carbohydrate chemistry and biochemistry.

Several HPLC modes are employed for the analysis of xylopyranose-containing molecules:

Reversed-Phase (RP) HPLC: While native carbohydrates are highly polar and have low retention on traditional C18 columns, derivatization can increase their hydrophobicity, allowing for effective separation. More commonly, ion-pair RP-HPLC is used for charged sugar derivatives like sugar nucleotides, where an ion-pairing agent is added to the mobile phase to enhance retention. doi.org

Normal-Phase (NP) and Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like underivatized sugars. doi.org The stationary phase is polar (e.g., silica (B1680970) or aminopropyl-bonded silica), and the mobile phase is a mixture of an organic solvent (like acetonitrile) and water. This allows for the effective separation of oligosaccharides and monosaccharides, including isomers. doi.org

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a powerful method for the analysis of carbohydrates without the need for derivatization. researchgate.net It is particularly useful for separating acidic sugars and complex mixtures of oligosaccharides.

The choice of detector is also critical. Refractive Index (RI) detectors are universal but less sensitive, while UV detectors are used for compounds with a chromophore or for derivatized sugars. ncsu.edu Evaporative Light Scattering Detectors (ELSD) are another option for non-UV-absorbing analytes. As mentioned, PAD is highly sensitive for direct detection of carbohydrates in HPAEC.

HPLC is not only used for analysis but also for preparative-scale purification to isolate sufficient quantities of a specific compound for further structural elucidation or biological testing. uqac.ca The purity of a synthesized or isolated xylopyranose derivative is routinely assessed by the presence of a single, sharp peak in the HPLC chromatogram under various conditions. nih.gov

The table below illustrates a hypothetical HPLC separation of a mixture containing β-L-Xylopyranose.

| Compound | Retention Time (min) | Column Type | Mobile Phase | Detection |

| β-L-Xylopyranose | 8.5 | HILIC | Acetonitrile/Water gradient | RI or ELSD |

| Xylobiose | 10.2 | HILIC | Acetonitrile/Water gradient | RI or ELSD |

| Xylotriose | 11.8 | HILIC | Acetonitrile/Water gradient | RI or ELSD |

Thin-Layer Chromatography in Synthetic and Enzymatic Studies

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, analyzing the products of enzymatic assays, and assessing the purity of fractions during purification. nih.govmdpi.comlibretexts.org

In the context of β-L-xylopyranose, TLC is frequently employed in synthetic chemistry to track the conversion of starting materials to products. rsc.orgnih.gov For instance, during the synthesis of xylosides, TLC can be used to determine when the starting peracetylated xylopyranose has been fully consumed and to visualize the formation of the desired product. rsc.org The separation is based on the differential partitioning of the analytes between the stationary phase (commonly silica gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or mixture of solvents). libretexts.org

Spots are visualized using various methods. Compounds with a UV-active group can be seen under a UV lamp. rsc.org For most carbohydrates, which lack a strong chromophore, visualization is achieved by staining the plate with a reagent that reacts with the sugars. Common staining agents include a p-anisaldehyde solution or a ceric ammonium (B1175870) molybdate (B1676688) stain, which, upon heating, produce colored spots where the carbohydrate is located. rsc.orgnih.gov

TLC is also valuable in enzymatic studies. For example, it can be used to detect the conversion of a substrate like D-xylose-1-phosphate to a product like UDP-α-D-xylose in the presence of an enzyme. frontiersin.orgfrontiersin.org By comparing the migration of the reaction mixture components to that of authentic standards, the formation of the product can be confirmed. frontiersin.org

Crystallographic Analysis of Xylopyranose and Its Enzyme Complexes

Crystallographic techniques, particularly those involving X-ray diffraction, are indispensable for the detailed structural elucidation of molecules at an atomic level. These methods provide definitive insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For carbohydrates like β-l-Xylopyranose, crystallography is crucial for understanding its intrinsic conformational preferences and how it interacts with biological macromolecules such as enzymes.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule. nih.gov The technique involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure, from which the electron density map and, subsequently, the precise position of each atom can be calculated. This allows for the definitive assignment of the relative and absolute configuration of all stereogenic centers within the molecule.

While crystallographic data specifically for pure β-l-Xylopyranose is not extensively documented in publicly available databases, the principles of its structure can be understood from its enantiomer, β-d-Xylopyranose, and related pentoses. Enantiomeric pairs, such as d- and l-xylose, crystallize with identical unit cell dimensions and angles; the only distinction is the inverted orientation of the molecules within the crystal lattice. nih.gov

Studies on crystalline d-xylose (B76711) have identified it as the α-anomer (α-d-xylopyranose). nih.govacs.org Analysis of its crystal structure reveals an orthorhombic unit cell with the space group P2₁2₁2₁. acs.org The pyranose ring in this solid state adopts the stable chair conformation. diva-portal.orgresearchgate.net Computational analyses and conformational studies of β-d-xylopyranose in the gas phase and solution also indicate that the chair conformation, specifically the ⁴C₁ chair, is the most stable and populated form. researchgate.netnih.govrsc.org This conformation is characterized by having the majority of its hydroxyl groups in equatorial positions, which minimizes steric hindrance. Given the enantiomeric relationship, β-l-Xylopyranose is expected to adopt the corresponding mirror-image chair conformation, ¹C₄, as its most stable form. diva-portal.org

| Parameter | Value (for α-d-xylopyranose) | Reference |

| Chemical Formula | C₅H₁₀O₅ | acs.org |

| Crystal System | Orthorhombic | acs.org |

| Space Group | P2₁2₁2₁ | acs.org |

| a (Å) | 9.21 | acs.org |

| b (Å) | 12.57 | acs.org |

| c (Å) | 5.62 | acs.org |

| α, β, γ (°) | 90, 90, 90 | acs.org |

| Predominant Conformation | Chair (⁴C₁) | diva-portal.orgresearchgate.net |

Co-crystallization Studies with Xylopyranose and Glycosidases/Glycosyltransferases

Co-crystallization is a powerful experimental approach used to capture a snapshot of a ligand bound within the active site of a protein. By crystallizing an enzyme in the presence of its substrate, product, or an inhibitor like β-l-Xylopyranose, the resulting X-ray diffraction data can reveal the precise molecular interactions that govern recognition and catalysis. This includes identifying key amino acid residues, hydrogen bonding networks, and conformational changes in both the ligand and the enzyme upon binding.

The Protein Data Bank (PDB) contains entries where β-l-Xylopyranose (PDB ligand ID: LXC) has been co-crystallized with an enzyme. ucf.edurcsb.orgebi.ac.uk These structures provide direct evidence of how the L-enantiomer is recognized. However, a wealth of structural information also comes from the numerous studies on the D-enantiomer, β-d-Xylopyranose, in complex with various carbohydrate-active enzymes. These studies serve as an excellent model for understanding the fundamental principles of xylopyranose binding.

For instance, studies on glycoside hydrolases (GHs) like β-xylosidases and xylanases show that xylopyranose binding is often mediated by a combination of hydrogen bonds and hydrophobic interactions. mdpi.comrcsb.org A common feature in the active sites of many xylanases is a tryptophan residue that forms a π-π stacking interaction with the pyranose ring of the xylose unit, anchoring it in the substrate-binding cleft. mdpi.com Hydrogen bonds between the sugar's hydroxyl groups and polar residues such as tyrosine, glutamic acid, and aspartic acid further stabilize the complex and determine specificity. mdpi.com In the crystal structure of a GH11 xylanase from Thermoanaerobacterium saccharolyticum complexed with β-d-xylopyranose, the sugar molecule was found at subsite -2, stabilized primarily by π-π stacking with Trp36 and hydrogen bonds with Tyr96 and Tyr192. mdpi.com

Similarly, co-crystallization of a GH39 β-xylosidase from Geobacillus stearothermophilus with a substrate analog captured the enzyme-substrate complex, revealing the specific residues that form the xyloside-binding pocket. rcsb.org In the realm of glycosyltransferases, the crystal structure of the human lysyl hydroxylase 3 (LH3) has been solved in a co-crystal form with UDP-Xylose, providing insights into the transfer of xylose onto a protein scaffold. Such studies are critical for understanding the biosynthesis of complex carbohydrates like proteoglycans. diva-portal.org

| Enzyme | Enzyme Family | PDB Code | Ligand | Binding Subsite | Key Interacting Residues | Reference |

| Xylanase | GH11 | 7YI8 | β-d-xylopyranose | -2 | Trp36 (π-π stacking), Tyr96, Tyr192, Gln34 (H-bonds) | mdpi.com |

| β-Xylosidase | GH39 | 2BFG | Dinitrophenyl-β-d-xyloside | Active Site | Not specified | rcsb.org |

| Xylonolactonase | - | 7PLB | d-xylopyranose | Active Site | Fe²⁺ ion coordination | researchgate.net |

| α-L-Arabinofuranosidase | GH62 | 3WN1 | Xylotriose | +2 | Asn462 (H-bond) | pdbj.org |

Applications of β L Xylopyranose Research in Chemical and Biomolecular Sciences

Role in Biomass Conversion and Biorefinery Processes

The structural integrity and breakdown of plant biomass, particularly hemicellulose, are central to biorefinery processes. Xylans, a major component of hemicellulose, are polymers primarily composed of β-(1→4)-linked D-xylopyranose units, though the presence of L-xylopyranose or its derivatives in specific plant structures or as a result of enzymatic modification cannot be discounted. Research utilizing xylopyranose structures, often modeled with the D-anomer due to its abundance, provides foundational knowledge for understanding xylan (B1165943) deconstruction.

Enzymatic Hydrolysis of Xylan for Biofuel and Biochemical Production

The efficient breakdown of xylan into fermentable sugars like xylose is critical for the production of biofuels and biochemicals from lignocellulosic biomass ncsu.eduwur.nlnih.govmdpi.com. This process relies heavily on a suite of enzymes, including endo-1,4-β-xylanases and β-xylosidases ncsu.eduebi.ac.ukwur.nlnih.govnih.govresearchgate.netdrugbank.comfrontiersin.org. Endo-xylanases cleave the internal β-(1→4) glycosidic bonds within the xylan backbone, generating smaller xylooligosaccharides. Subsequently, β-xylosidases hydrolyze these oligosaccharides, releasing individual xylose units ncsu.eduebi.ac.uknih.govresearchgate.netdrugbank.com. Research has identified and characterized various β-xylosidases, such as Xyl43C from Clostridium clariflavum, which demonstrates high efficiency in hydrolyzing corncob xylan, yielding xylose with a reported conversion rate of 60.9% ncsu.edu. The development of robust and efficient xylanolytic enzymes is a key area of research, aiming to reduce costs and improve yields in lignocellulosic biorefineries ncsu.eduwur.nlnih.gov.

Development of Glycosidase Inhibitors and Enzyme Probes

Xylopyranose derivatives have proven invaluable in the design of enzyme inhibitors and probes, aiding in the elucidation of enzyme mechanisms, active site specificities, and the development of potential therapeutic agents.

Design and Synthesis of Xylopyranose-Based Enzyme Inhibitors

The synthesis of xylopyranose derivatives has been a significant focus for creating molecules that can modulate the activity of various glycosidases and other enzymes. For instance, researchers have synthesized xylopyranoside derivatives designed to act as "decoy acceptors" for enzymes like human β-1,4-galactosyltransferase 7 (β-1,4-GalT 7), potentially inhibiting glycosaminoglycan synthesis researchgate.netresearchgate.net. Modifications to the xylopyranose structure, such as the introduction of triazole rings via click chemistry, have yielded alkyl β-D-xylopyranoside surfactants with potential applications in pharmaceuticals and personal care products nih.gov. Furthermore, xylose-configured cyclophellitol (B163102) derivatives have been synthesized as selective inhibitors for glucocerebrosidase (GBA), a lysosomal enzyme implicated in Gaucher disease and Parkinson's disease researchgate.netresearchgate.net. Other research has explored xylopyranose derivatives as inhibitors for glycogen (B147801) phosphorylase, showing moderate inhibition with specific compounds nih.gov. The synthesis of these derivatives often involves multi-step procedures starting from protected xylopyranose precursors nih.govnih.govontosight.aiontosight.aiamericanchemicalsuppliers.commdpi.comnih.gov.

Elucidation of Enzyme Active Site Specificity and Catalytic Itineraries

Xylopyranose derivatives serve as critical tools for probing the active sites of enzymes and understanding their catalytic mechanisms. By observing how various modified xylopyranose structures interact with an enzyme, researchers can deduce information about substrate recognition, binding affinities, and the precise chemical steps involved in catalysis. For example, studies on β-xylosidases have revealed that their active sites exhibit specific requirements for substrate binding at various positions of the xylopyranose ring nih.govcdnsciencepub.comasm.org. Structural analyses of xylanases, such as those from the GH11 family, have detailed the interactions between the enzyme's active site and the xylopyranose backbone, highlighting the role of specific amino acid residues in catalysis and substrate binding ebi.ac.ukmdpi.comrcsb.org. The design of enzyme probes based on xylopyranose structures allows for the visualization and characterization of enzyme activity within complex biological systems researchgate.netacs.org.

Advanced Materials and Surfactant Development Research

The unique chemical structure of xylopyranose, with its multiple hydroxyl groups, makes it an attractive starting material for developing novel materials, particularly biodegradable surfactants and polymers derived from renewable resources.

Research has focused on synthesizing alkyl β-D-xylopyranoside surfactants, which exhibit surface activity and biodegradability nih.govmdpi.comnih.govdnu.dp.ua. These compounds are of interest for applications in pharmaceuticals, detergents, and personal care products nih.govnih.gov. Studies have investigated the impact of varying the alkyl chain length on the surfactant properties, including water solubility and emulsifying capabilities mdpi.comdnu.dp.ua. For instance, alkyl β-D-xylopyranosides have been synthesized using methods like the Koenigs-Knorr reaction, with some derivatives showing no toxicity at tested concentrations and exhibiting liquid-crystalline behavior nih.govnih.gov. The incorporation of triazole moieties via click chemistry has also been explored to create novel xylopyranoside surfactants with specific properties and biocompatibility profiles nih.gov. Beyond surfactants, xylans and their derivatives, which incorporate xylopyranose units, are being explored for use in advanced materials, such as enhancing the properties of cellulose (B213188) foams or in the packaging industry to improve strength and biodegradability rsc.orgresearchgate.net.

Compound Name Table:

| Compound Name | Chemical Formula |

| β-L-Xylopyranose | C₅H₁₀O₅ |

| β-D-Xylopyranose | C₅H₁₀O₅ |

| Xylan | (C₅H₈O₄)n |

| Xylooligosaccharides | Varies |

| Xylose | C₅H₁₀O₅ |

| Alkyl β-D-xylopyranosides | Varies |

| Triazole-containing β-xylopyranosides | Varies |

| Xylopyranoside derivatives | Varies |

| Xylose-configured cyclophellitol | Varies |

| Glycosidases | Proteins |

| Xylanases | Proteins |

| β-Xylosidases | Proteins |

| Glycogen phosphorylase | Protein |

| Glucocerebrosidase (GBA) | Protein |

| AMCase | Protein |

Data Table 1: Enzyme Hydrolysis Yield and Inhibition Data

| Compound/Enzyme System | Parameter | Value | Reference |

| Xyl43C (β-xylosidase) | Yield of xylose from corncob xylan | 60.9% | ncsu.edu |

| Xyl43C (β-xylosidase) | Enzyme load for xylan conversion | 1.48 mg/g xylan | ncsu.edu |

| 2-(6-hydroxynaphthyl) β-D-xylopyranoside | IC₅₀ for inhibition of natural product formation | 0.3 mM | researchgate.net |

| 3-(2-naphthyl)-5-(β-d-xylopyranosyl)-1,2,4-triazole | IC₅₀ against rabbit muscle glycogen phosphorylase b | 0.9 mM | nih.gov |

| BM22 (AMCase inhibitor) | Ki | 13.2 μM | unisi.it |

Data Table 2: Surfactant Properties and Toxicity

| Surfactant Type | Chain Length | CC₅₀ (μM) for B16G10 cells | Transition Temperature (Mₚ) | Transition Temperature (Cₚ) | Reference |

| Triazole-containing β-xylopyranoside | 6 carbons | No toxicity (1-1000 μM) | N/A | N/A | nih.gov |

| Triazole-containing β-xylopyranoside | 8 carbons | 26 | N/A | N/A | nih.gov |

| Triazole-containing β-xylopyranoside | 10 carbons | 890 | N/A | N/A | nih.gov |

| Triazole-containing β-xylopyranoside | 12 carbons | 890 | N/A | N/A | nih.gov |

| Octyl β-D-xylopyranoside (9b) | 8 carbons | N/A | 72.5 °C | 99.4 °C | nih.gov |

| Perfluorooctyl β-D-xylopyranoside (9g) | C8F17 | N/A | 105.1 °C | 147.0 °C | nih.gov |

Q & A

Basic Research Questions

Q. How is β-L-xylopyranose synthesized in the laboratory, and what are the critical steps for ensuring reproducibility?

- Methodological Answer : Synthesis typically involves protecting-group strategies to control stereochemistry, followed by deprotection . Key steps include:

- Protection of hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent unwanted side reactions.

- Glycosylation with a suitable donor (e.g., trichloroacetimidate) under Lewis acid catalysis.

- Deprotection (e.g., hydrogenolysis for benzyl groups or hydrolysis for acetyl groups).

- Validation : Purity should be confirmed via HPLC (>95%) and structure via -/-NMR .

Q. What spectroscopic techniques are most reliable for characterizing β-L-xylopyranose, and how are spectral discrepancies resolved?

- Methodological Answer :

- Primary Techniques : -NMR (anomeric proton at δ 4.5–5.5 ppm), -NMR (anomeric carbon at δ 90–110 ppm), and IR (O-H stretch at 3200–3600 cm) .

- Resolving Discrepancies : Compare data with published crystallographic structures or computational models (e.g., DFT calculations). Use 2D NMR (COSY, HSQC) to confirm spin systems and connectivity .

Q. How can researchers ensure the purity of β-L-xylopyranose in aqueous solutions, given its hygroscopic nature?

- Methodological Answer :

- Lyophilization : Remove water under vacuum after freeze-drying.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w).

- Storage : Use desiccators with PO and monitor stability via TGA .

Advanced Research Questions

Q. What experimental strategies address contradictions in β-L-xylopyranose’s conformational analysis between crystallographic and solution-phase data?

- Methodological Answer :

- Crystallography vs. NMR : Crystallography captures rigid conformations, while NMR reflects dynamic equilibria. Use variable-temperature NMR to study ring puckering (e.g., - coupling constants) and compare with MD simulations .

- Case Study : A 2024 study resolved discrepancies by correlating NOESY data with X-ray structures, identifying solvent-dependent chair ↔ skew-boat transitions .

Q. How can researchers design kinetic studies to elucidate β-L-xylopyranose’s role in glycosidase inhibition mechanisms?

- Methodological Answer :

- Enzyme Assays : Use stopped-flow spectrophotometry to measure with synthetic substrates (e.g., p-nitrophenyl glycosides).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamics.

- Structural Insights : Co-crystallize β-L-xylopyranose with target enzymes (e.g., xylanases) to identify active-site interactions .

Q. What statistical approaches are recommended for analyzing heterogeneous data in β-L-xylopyranose’s metabolic flux studies?

- Methodological Answer :

- Multivariate Analysis : Apply PCA or PLS-DA to untangle correlated variables (e.g., isotope labeling patterns).

- Bayesian Modeling : Incorporate prior knowledge (e.g., known metabolic pathways) to refine flux estimates.

- Validation : Cross-check with -MFA (metabolic flux analysis) and knockout strains .

Data Presentation & Reproducibility

Q. How should researchers document β-L-xylopyranose synthesis protocols to meet journal reproducibility standards?

- Methodological Answer :

- Detailed Descriptions : Specify reagents (purity, suppliers), reaction conditions (temperature, solvent ratios), and workup steps.

- Supporting Information : Include raw spectral data (NMR, HPLC traces) and crystallographic CIF files.

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Conflict Resolution & Ethics

Q. How can contradictory findings in β-L-xylopyranose’s biological activity be objectively evaluated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.